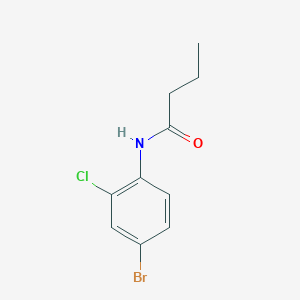![molecular formula C27H29N3O3 B236776 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B236776.png)
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide, also known as BRL-15572, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as selective dopamine D3 receptor antagonists, which have been shown to have potential in the treatment of various neurological and psychiatric disorders.
作用机制
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide acts as a selective antagonist of dopamine D3 receptors, which are primarily located in the mesolimbic and mesocortical regions of the brain. By blocking these receptors, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide is believed to modulate the release of dopamine in these regions, which can have a significant impact on various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release, the regulation of neurotransmitter systems, and the modulation of neuronal activity. These effects have been shown to have potential therapeutic applications in various neurological and psychiatric disorders.
实验室实验的优点和局限性
One of the main advantages of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide for lab experiments is its high selectivity for dopamine D3 receptors, which allows for more precise targeting of these receptors in experimental settings. However, one of the limitations of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
未来方向
There are a number of future directions for research on N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide, including the development of more effective synthesis methods, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the exploration of its potential as a tool for studying dopamine D3 receptor function in the brain. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide, as well as its potential side effects and toxicity.
合成方法
The synthesis of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide involves a multi-step process that starts with the reaction of 4-benzoyl-1-piperazine with 4-nitroaniline to produce an intermediate compound. This intermediate compound is then reacted with 2-(2,3-dimethylphenoxy)acetic acid to form the final product, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide.
科学研究应用
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, drug addiction, and Parkinson's disease. The compound has been shown to have a high affinity for dopamine D3 receptors, which are believed to play a key role in these disorders.
属性
产品名称 |
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide |
|---|---|
分子式 |
C27H29N3O3 |
分子量 |
443.5 g/mol |
IUPAC 名称 |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C27H29N3O3/c1-20-7-6-10-25(21(20)2)33-19-26(31)28-23-11-13-24(14-12-23)29-15-17-30(18-16-29)27(32)22-8-4-3-5-9-22/h3-14H,15-19H2,1-2H3,(H,28,31) |
InChI 键 |
RRFVCMMVXLYIDV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C |
规范 SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B236701.png)
![2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236702.png)


![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)

![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
![2-(4-ethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B236760.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)



